molecular formula C8H13B B1278963 1-(2-Bromoethyl)cyclohex-1-ene CAS No. 42185-54-6

1-(2-Bromoethyl)cyclohex-1-ene

Cat. No. B1278963
CAS RN: 42185-54-6
M. Wt: 189.09 g/mol
InChI Key: FCJPLQAAWZUXSC-UHFFFAOYSA-N
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Description

The compound "1-(2-Bromoethyl)cyclohex-1-ene" is a brominated cyclohexene derivative, which is a part of a class of organic compounds that are characterized by a cyclohexene ring with a bromoethyl substituent. This structure is a key intermediate in various synthetic pathways and can undergo a range of chemical reactions due to the presence of the bromine atom and the double bond in the cyclohexene ring.

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been reported in the literature. For instance, cyclohex-2-enethione and cyclopent-2-enethione have been synthesized from corresponding cycloalkenyl bromides through a retro-ene reaction under FVT conditions . Similarly, 2-bromocyclohex-1-enecarboxylic acids have been cyclized with arylhydrazines in the presence of palladium catalysts to yield 2-anilinohydroisoindoline-1,3-diones . These methods demonstrate the reactivity of brominated cyclohexene compounds and their utility in complex organic syntheses.

Molecular Structure Analysis

The molecular structure of brominated cyclohexene derivatives can be elucidated using spectroscopic methods such as UV-visible and IR spectroscopy, as well as X-ray crystallography . For example, the configuration of 1,2,3,4-tetrabromocyclohexane has been established by X-ray crystallography . These techniques are crucial for determining the stereochemistry and conformation of the cyclohexene ring and the position of the bromine substituent.

Chemical Reactions Analysis

Brominated cyclohexene compounds can participate in various chemical reactions. Bromination reactions of cyclohexadienes have been studied, revealing insights into the addition mechanisms and product formation . Additionally, base-induced cyclizations of halo-cyclohexenes have been explored, leading to products like cyclohex-2-enone ethylene ketal . These reactions highlight the reactivity of the double bond and the halogen in such compounds, which can be leveraged for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated cyclohexene derivatives are influenced by the presence of the bromine atom and the unsaturation in the ring. The bromine atom is a good leaving group, which can facilitate nucleophilic substitution reactions . The double bond in the cyclohexene ring can undergo addition reactions, as seen in the selective bromination of mono addition products of 1,4-cyclohexadiene . The physical properties such as melting points and solubility can be determined experimentally and are essential for the practical handling and application of these compounds in synthetic chemistry.

Scientific Research Applications

Base-Induced Cyclizations

1-(2-Bromoethyl)cyclohex-1-ene has been studied in the context of base-induced cyclizations. Reactions with potassium t-butoxide in specific solvents have been shown to yield various products such as cyclohex-2-enone ethylene ketal and dioxabicyclo[4.4.0]dec-7-ene. These reactions are significant in the synthesis of complex organic molecules (Bottini et al., 1972).

Preparation of 3‐Oxocyclohex‐1‐ene‐1‐carbonitrile

Research has also been conducted on the preparation of 3‐Oxocyclohex‐1‐ene‐1‐carbonitrile using cyclohex-2-enone and bromine, among other reagents. This synthesis is part of broader efforts to create specialized organic compounds with potential applications in various fields (Lujan-Montelongo & Fleming, 2014).

Liquid Crystalline Cyclohexene and Cyclohexane Derivatives

There has been significant research in synthesizing liquid crystalline cyclohexene and cyclohexane derivatives from cyclohex-2-enones. These materials have applications in the field of liquid crystal displays and other optoelectronic devices (Bezborodov et al., 2002).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Appropriate safety measures should be taken while handling this compound, including the use of personal protective equipment .

properties

IUPAC Name

1-(2-bromoethyl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJPLQAAWZUXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455374
Record name 1-(2-Bromoethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)cyclohex-1-ene

CAS RN

42185-54-6
Record name 1-(2-Bromoethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)cyclohex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Bottari, MAA Endoma, T Hudlický… - Collection of …, 1999 - cccc.uochb.cas.cz
The 3-[2-(cyclohex-1-eneyl)ethyl]-[1,3]oxazoline-2,4-dione derivatives 9, 14 and 16 were subjected to hydride reduction followed by acid-catalyzed olefin-N-acyliminium ion cyclization …
Number of citations: 13 cccc.uochb.cas.cz
S Hintz, J Mattay, R van Eldik… - European journal of …, 1998 - Wiley Online Library
Oxidative photoinduced electron transfer (PET) reactions have been performed with various silyl enol ethers and silyloxy‐2H‐chromones bearing an olefinic or silylacetylenic side chain…

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